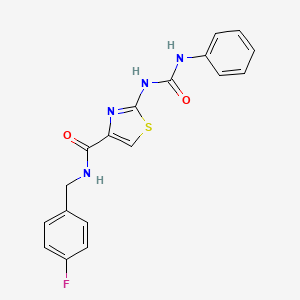

N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S/c19-13-8-6-12(7-9-13)10-20-16(24)15-11-26-18(22-15)23-17(25)21-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPKMPMKNXIJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine under suitable conditions.

Attachment of 4-Fluorobenzyl and 3-Phenylureido Groups: The final compound can be obtained by reacting the intermediate with 4-fluorobenzyl chloride and 3-phenylurea in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide is its potential as an anticancer agent. Research has shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .

Case Study:

In a study assessing thiazole derivatives, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Antiviral Properties

The compound's structure suggests potential antiviral activity, particularly against viruses like SARS-CoV-2. Similar thiazole derivatives have been investigated for their ability to inhibit viral proteases, which are critical for viral replication. Molecular docking studies have indicated favorable binding affinities for these compounds against viral targets .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Recent advancements in synthetic techniques have focused on improving yield and purity while minimizing environmental impact through green chemistry principles.

Synthesis Overview:

- Formation of Thiazole Ring : Cyclization of precursors under acidic or basic conditions.

- Phenylureido Attachment : Reaction with phenyl isocyanate.

- Fluorobenzyl Substitution : Nucleophilic substitution to introduce the fluorobenzyl group.

Industrial Applications

The compound's unique properties make it a candidate for various industrial applications, including:

- Development of new materials with specific chemical properties.

- Use as a catalyst in chemical reactions due to its structural characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. For example, if it has anticancer activity, it might inhibit a key enzyme involved in cell proliferation.

Comparison with Similar Compounds

Key Structural Features:

Analysis :

- Heterocyclic Core: The thiazole ring in the target compound differs from triazoles () and benzamide-based pesticides ().

- Substituents : The 4-fluorobenzyl group contrasts with the 2,4-difluorophenyl and chlorophenyl groups in analogs. Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to chlorine .

- Functional Groups : The urea linkage is conserved across all compounds, but its positioning (e.g., attached to thiazole vs. triazole) modulates hydrogen-bonding capacity and target selectivity.

Key Differences :

- The target’s thiazole core may require distinct cyclization agents (e.g., Lawesson’s reagent) compared to triazoles, which form via base-mediated ring closure.

- Fluorinated intermediates (e.g., 4-fluorobenzylamine) are critical for the target, whereas emphasizes sulfonyl and halogenated aryl groups.

Spectroscopic Properties

Insights :

Biological Activity

N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole derivative class, characterized by the presence of a thiazole ring and a phenylureido group. The synthesis typically involves the following steps:

- Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Phenylureido Group : Reaction with phenyl isocyanate to form the urea linkage.

- Introduction of the 4-Fluorobenzyl Group : This can be accomplished via nucleophilic substitution reactions using suitable leaving groups.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Modulation of signaling pathways related to cancer growth

A notable study demonstrated that derivatives containing thiazole structures showed IC50 values in the nanomolar range against several cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

Thiazole derivatives, including this compound, have been evaluated for their antimicrobial properties. In vitro studies revealed effectiveness against various bacterial and fungal strains. For instance, certain derivatives exhibited MIC values comparable to standard antibiotics like ketoconazole against Candida species .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.

- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways, promoting apoptosis in cancer cells or inhibiting microbial growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

- Anticancer Activity : A study involving a series of thiazole derivatives reported that several compounds showed significant inhibition of tumor growth in xenograft models, with mechanisms linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Another investigation highlighted the antifungal activity of thiazole derivatives against resistant strains, with this compound showing promising results in terms of potency and selectivity .

Data Table: Biological Activity Summary

Q & A

Q. How to address discrepancies in cytotoxicity data across cancer cell lines?

- Methodology:

- Genomic correlation : CRISPR screen data (DepMap) to link sensitivity to specific mutations (e.g., TP53 status) .

- Hypoxia effects : Repeat assays under normoxic (20% O₂) vs. hypoxic (1% O₂) conditions; HIF-1α may modulate drug response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.